molecular formula C8H10N2O4 B11788381 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid

Cat. No.: B11788381
M. Wt: 198.18 g/mol
InChI Key: YGAXNDFRWVSETK-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a chemical compound with a unique structure that includes a pyridazine ring, a carboxylic acid group, and a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable pyridazine derivative, followed by oxidation and carboxylation steps . The reaction conditions often include the use of solvents such as toluene and catalysts like palladium or nickel compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .

Scientific Research Applications

2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and carboxylic acids, such as 2-methoxyethanol and methoxyacetic acid .

Uniqueness

What sets 2-(2-Methoxyethyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(2-methoxyethyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-14-5-4-10-7(11)6(8(12)13)2-3-9-10/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

YGAXNDFRWVSETK-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C(=CC=N1)C(=O)O

Origin of Product

United States

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